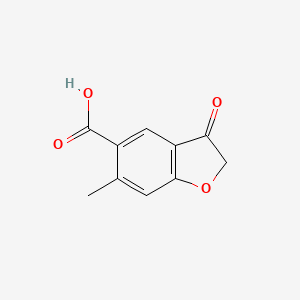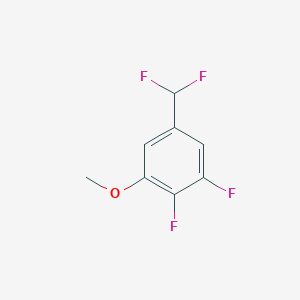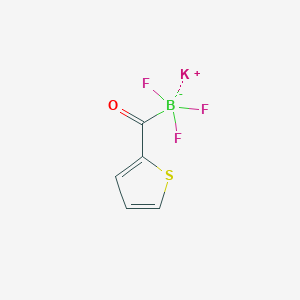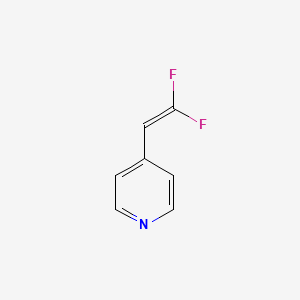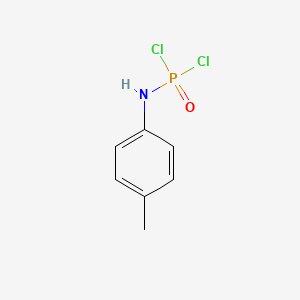
p-Tolylphosphoramidic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Tolylphosphoramidic dichloride: is an organophosphorus compound that contains a phosphorus atom bonded to a p-tolyl group and two chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reaction of p-Toluidine with Phosphorus Oxychloride: One common method involves the reaction of p-toluidine with phosphorus oxychloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition.
Industrial Production Methods: Industrially, p-Tolylphosphoramidic dichloride can be produced by reacting p-toluidine with phosphorus trichloride in the presence of a catalyst. The reaction is conducted in a solvent like toluene and requires careful control of temperature and pressure to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: p-Tolylphosphoramidic dichloride undergoes substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: This compound can be oxidized to form p-tolylphosphoramidic oxide or reduced to form p-tolylphosphine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: p-Tolylphosphoramidic derivatives with various functional groups.
Oxidation Products: p-Tolylphosphoramidic oxide.
Reduction Products: p-Tolylphosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: p-Tolylphosphoramidic dichloride is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Synthesis of Phosphorus Compounds: It serves as an intermediate in the synthesis of various organophosphorus compounds.
Biology and Medicine:
Drug Development: This compound is explored for its potential use in the synthesis of biologically active molecules, including pharmaceuticals.
Biochemical Research: It is used in the study of enzyme mechanisms and protein phosphorylation processes.
Industry:
Flame Retardants: this compound is used in the production of flame-retardant materials.
Polymer Additives: It is employed as an additive in polymers to enhance their thermal stability and mechanical properties.
Wirkmechanismus
Molecular Targets and Pathways:
Phosphorylation Reactions: p-Tolylphosphoramidic dichloride acts as a phosphorylating agent, transferring its phosphorus-containing group to nucleophilic targets such as hydroxyl or amino groups.
Enzyme Inhibition: It can inhibit certain enzymes by modifying their active sites through phosphorylation, affecting their catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Phenylphosphonic Dichloride: Similar in structure but contains a phenyl group instead of a p-tolyl group.
Diphenylphosphinic Chloride: Contains two phenyl groups attached to the phosphorus atom.
Uniqueness:
Reactivity: p-Tolylphosphoramidic dichloride exhibits unique reactivity due to the presence of the p-tolyl group, which can influence the electronic properties and steric hindrance of the compound.
Applications: Its specific applications in catalysis and polymer additives distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
33862-27-0 |
|---|---|
Molekularformel |
C7H8Cl2NOP |
Molekulargewicht |
224.02 g/mol |
IUPAC-Name |
N-dichlorophosphoryl-4-methylaniline |
InChI |
InChI=1S/C7H8Cl2NOP/c1-6-2-4-7(5-3-6)10-12(8,9)11/h2-5H,1H3,(H,10,11) |
InChI-Schlüssel |
OJFLZIGRSVQMBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12837480.png)
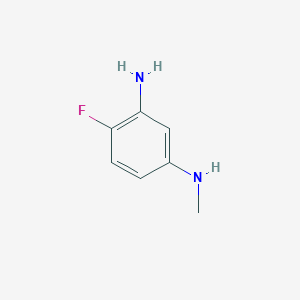
![(3aR,4R,6R,11R,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12837503.png)

